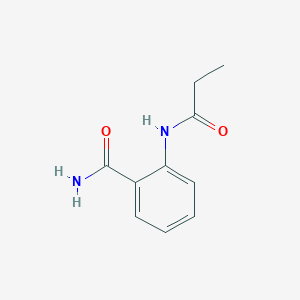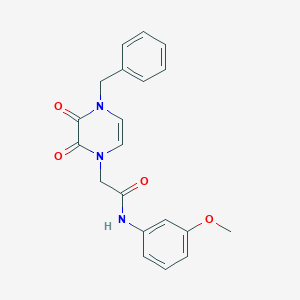![molecular formula C9H19ClN2 B2710940 1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride CAS No. 1609402-68-7](/img/structure/B2710940.png)
1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride is a synthetic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropyl ring attached to a methanamine group, which is further linked to a pyrrolidinylmethyl group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride typically involves multiple steps:
Formation of the Cyclopropyl Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Attachment of the Methanamine Group: This step often involves nucleophilic substitution reactions where a suitable leaving group on the cyclopropyl ring is replaced by a methanamine group.
Introduction of the Pyrrolidinylmethyl Group: This can be done through reductive amination, where a pyrrolidine derivative reacts with formaldehyde and a reducing agent to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Batch or Continuous Flow Processes: These methods ensure high yield and purity.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.
Purification Techniques: Methods like crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methanamine group with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted cyclopropyl derivatives.
Scientific Research Applications
1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation, leading to changes in cellular functions.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)pyrrolidine: Similar structure but lacks the methanamine group.
Cyclopropylamine: Contains the cyclopropyl ring and amine group but lacks the pyrrolidinylmethyl group.
Uniqueness: 1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride is unique due to its combination of a cyclopropyl ring, methanamine group, and pyrrolidinylmethyl group, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1609402-68-7 |
|---|---|
Molecular Formula |
C9H19ClN2 |
Molecular Weight |
190.71 g/mol |
IUPAC Name |
[1-(pyrrolidin-1-ylmethyl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H18N2.ClH/c10-7-9(3-4-9)8-11-5-1-2-6-11;/h1-8,10H2;1H |
InChI Key |
VXYMFRUHITUDHW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC2(CC2)CN.Cl.Cl |
Canonical SMILES |
C1CCN(C1)CC2(CC2)CN.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutyl]propanamide](/img/structure/B2710860.png)
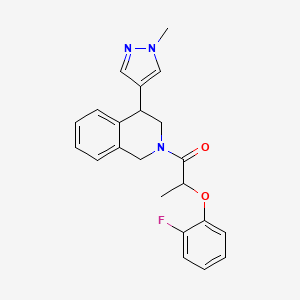
![(Z)-3-(4-Chlorophenyl)-2-cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]prop-2-enamide](/img/structure/B2710862.png)
![(Z)-2,6-difluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2710865.png)
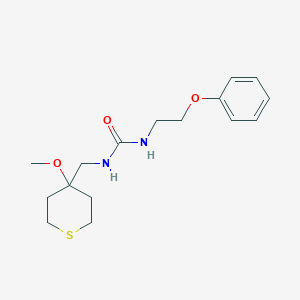
![1-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2710868.png)
![N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide](/img/structure/B2710870.png)
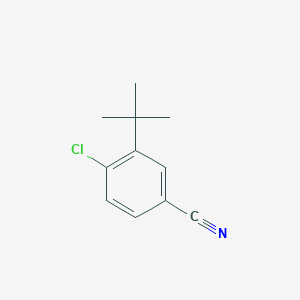
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea](/img/structure/B2710872.png)
![Ethyl 2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2710873.png)
![N-(cyanomethyl)-2-methyl-2-[4-(2-methylpropoxy)phenyl]propanamide](/img/structure/B2710875.png)
